
Oxcarbazepine O-Propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxcarbazepine O-Propan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C₁₈H₁₈N₂O₃ and its molecular weight is 310.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antiepileptic Applications
Primary Use in Epilepsy
Oxcarbazepine is primarily used for the treatment of partial-onset seizures in adults and children. It can be administered as monotherapy or as adjunctive therapy, making it versatile in managing epilepsy. The drug was first approved in the United States in 2000 and has since been recognized for its efficacy and safety profile compared to other antiepileptic drugs like carbamazepine .
Mechanism of Action
Oxcarbazepine acts as a voltage-sensitive sodium channel antagonist, which helps stabilize neuronal membranes and reduce the frequency of seizures. Its pharmacological activity is largely attributed to its active metabolite, MHD (monohydroxy derivative), which is responsible for its therapeutic effects .
Application | Details |
---|---|
Indication | Partial-onset seizures in adults and children aged 4 years and older |
Administration | Monotherapy or adjunctive therapy |
Approval Year | 2000 |
Mechanism | Voltage-sensitive sodium channel antagonist |
Neuropathic Pain Management
Oxcarbazepine has been investigated for its potential efficacy in treating neuropathic pain, particularly painful diabetic peripheral neuropathy (DPN). A systematic review of randomized controlled trials indicated mixed results regarding its effectiveness:
- In trials involving painful DPN, oxcarbazepine demonstrated a significant reduction in pain scores compared to placebo. Specifically, about 34.8% of participants reported at least a 50% reduction in pain after 16 weeks of treatment with oxcarbazepine versus 18.2% with placebo .
- However, evidence from other studies remains conflicting, with some trials showing little to no benefit .
Condition | Efficacy Findings |
---|---|
Painful Diabetic Neuropathy | 34.8% reported ≥50% pain reduction vs. 18.2% placebo |
Radiculopathy | No significant benefit reported |
Mixed Neuropathies | 19.3% reported ≥50% pain relief vs. 4.8% placebo |
Off-Label Uses
Oxcarbazepine is also employed off-label for several conditions:
- Bipolar Disorder: While not FDA-approved for this application, oxcarbazepine has been used as a mood stabilizer in patients with bipolar disorder due to its antiepileptic properties .
- Trigeminal Neuralgia: It has shown efficacy in treating this type of facial pain, providing substantial relief comparable to carbamazepine .
- Hyponatremia Risk: Caution is advised when using oxcarbazepine due to its association with hyponatremia (low sodium levels), particularly in patients with pre-existing conditions or those on other medications that may exacerbate this effect .
Safety Profile and Adverse Effects
While oxcarbazepine is generally well-tolerated, it is associated with several adverse effects:
- Common side effects include dizziness, drowsiness, and nausea.
- Serious adverse effects can include Stevens-Johnson syndrome and toxic epidermal necrolysis, particularly within the first two weeks of treatment .
- Hyponatremia has been documented in various case studies, necessitating monitoring of sodium levels during treatment .
Case Study Example
Q & A
Q. Basic: What analytical methods are recommended for quantifying Oxcarbazepine and its related substances in pharmaceutical formulations?
Methodological Answer:
The most validated approach employs ultra-high-performance liquid chromatography (UHPLC) with a reversed-phase C18 column (e.g., Pinnacle DB C18, 100 × 2.1 mm, 1.9 µm) and gradient elution using water (mobile phase A) and acetonitrile (mobile phase B) at 0.5 mL/min flow rate. Detection is performed at 254 nm with column temperature maintained at 30°C . This method achieves baseline separation of Oxcarbazepine from degradation products (e.g., CGP26202, GP47705) and synthetic by-products (e.g., CGP 52118) with high accuracy (mean recovery: 101.8% for Oxcarbazepine, 95.9–103.3% for degradation products) and sensitivity (LOQ: 0.60–1.30 µg/mL). Pharmacopeial protocols recommend using USP Oxcarbazepine RS as a reference standard for assay validation .
Table 1: Validation Parameters for UHPLC Method
Parameter | Oxcarbazepine | Degradation Products |
---|---|---|
Linearity Range (R²) | 2.4–3.60 mg/mL (0.999) | 0.6–1.3 µg/mL (≥0.995) |
Mean Recovery (%) | 101.8 | 95.9–103.3 |
LOQ (µg/mL) | 0.60 | 0.60–1.30 |
Q. Advanced: How can UHPLC methods be optimized to resolve co-eluting degradation products of Oxcarbazepine under varying storage conditions?
Methodological Answer:
To address co-elution, adjust the gradient program by increasing the acetonitrile percentage incrementally (e.g., 20% to 50% over 10 minutes) while monitoring column efficiency. Use design of experiments (DoE) to evaluate factors like pH (2.5–4.5), column temperature (25–40°C), and particle size (1.7–2.2 µm). For thermally labile degradation products (e.g., G 32883), lower column temperatures (25°C) improve resolution. Validate robustness using forced degradation studies (acid/base hydrolysis, oxidative stress) and confirm peak purity via diode-array detection (DAD) .
Q. Basic: What are the key degradation pathways and stability concerns for Oxcarbazepine in formulated products?
Methodological Answer:
Oxcarbazepine degrades primarily via hydrolysis (forming CGP26202) and oxidation (yielding GP47705). Stability is temperature-sensitive: storage above 30°C accelerates degradation. Use accelerated stability testing (40°C/75% RH for 6 months) to predict shelf-life. Excipients like antioxidants (e.g., ascorbic acid) reduce oxidative degradation, while desiccants (e.g., silica gel) mitigate hydrolysis. Monitor degradation using the UHPLC method described in Table 1 .
Q. Advanced: How can researchers resolve contradictions in clinical efficacy data between Oxcarbazepine and carbamazepine for refractory epilepsy?
Methodological Answer:
Apply meta-regression analysis to adjust for confounding variables (e.g., dosing regimens, patient demographics). For example, systematic reviews show Oxcarbazepine reduces seizure frequency by 50% in refractory cases (RR: 1.48 vs placebo) but lacks superiority over carbamazepine. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to compare Cmin concentrations: Extended-release Oxcarbazepine (OXC-XR qd) achieves comparable efficacy to carbamazepine at equivalent doses (1200–2400 mg/day) .
Q. Basic: What safety protocols are critical for handling Oxcarbazepine in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles.
- Ventilation: Use fume hoods to avoid inhalation of aerosols (P271).
- Spill Management: Collect solids with static-free tools, store in sealed containers, and dispose via hazardous waste protocols (P302+P352) .
Q. Advanced: What statistical approaches are recommended for bridging pharmacokinetic data between immediate-release (IR) and extended-release (XR) Oxcarbazepine formulations?
Methodological Answer:
Employ non-linear mixed-effects modeling (NONMEM) to simulate steady-state Cmin concentrations. For pediatric populations, use allometric scaling to adjust for body weight. FDA approval of OXC-XR was based on a model showing equivalence to OXC-IR bid at matched doses (e.g., 2400 mg qd vs 1200 mg bid), validated in studies 804P103, 804P301, and 804P107 .
Q. Basic: What pharmacopeial standards govern the assay of Oxcarbazepine in drug substances?
Methodological Answer:
The USP protocol specifies isocratic HPLC with a C18 column, mobile phase (e.g., methanol:water 60:40), and UV detection at 254 nm. Calculate purity using the formula:
\text{% Purity} = \frac{C_S}{C_U} \times \frac{r_U}{r_S} \times 100
where CS and CU are standard and sample concentrations, and rS, rU are peak responses .
Q. Advanced: How can study design frameworks (e.g., FINER, PICO) improve clinical trials on Oxcarbazepine for pediatric populations?
Methodological Answer:
Apply the FINER criteria to ensure feasibility (e.g., weight-based dosing), novelty (e.g., PK in children <6 years), and relevance (e.g., long-term cognitive outcomes). Using PICO :
Propiedades
Número CAS |
186694-22-4 |
---|---|
Fórmula molecular |
C₁₈H₁₈N₂O₃ |
Peso molecular |
310.35 |
Sinónimos |
(1-Oxopropoxy)-5H-dibenz[b,f]azepine-5-carboxamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.